molecular formula C9H5ClN2O3 B14894394 6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B14894394
M. Wt: 224.60 g/mol
InChI Key: CJLKDNJCPXSCOP-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.6 g/mol . This compound is known for its unique structure, which includes a chloro group, a carboxylic acid group, and a phthalazine ring system. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro group and carboxylic acid group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be compared with other similar compounds, such as:

    4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound lacks the chloro group, which may result in different chemical and biological properties

    6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: The presence of a bromo group instead of a chloro group can lead to variations in reactivity and applications.

    6-Fluoro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: The fluoro group can impart different electronic properties, affecting the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

6-chloro-4-oxo-3H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)8(13)12-11-7(5)9(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

CJLKDNJCPXSCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN=C2C(=O)O

Origin of Product

United States

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